4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide
CAS No.: 169280-56-2
VCID: VC21335106
Molecular Formula: C20H29N3O3S
Molecular Weight: 391.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide is a complex organic compound with the CAS number 169280-56-2. It is known for its role as an intermediate or impurity in the synthesis of certain pharmaceuticals, notably Darunavir, a protease inhibitor used in the treatment of HIV/AIDS . Synonyms and Related CompoundsThis compound is also known by several synonyms, including 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide, Darunavir Impurity A, and Darunavir intermediate . A related compound is 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-(isobutyl-d9)benzenesulfonamide, which includes deuterium substitutions . Chemical Data
Storage and Handling
Research and ApplicationsThis compound is primarily associated with the synthesis of Darunavir, a drug used in combination therapy for HIV/AIDS. As an intermediate or impurity, it plays a crucial role in the quality control and synthesis optimization of Darunavir . |
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CAS No. | 169280-56-2 | ||||||||||||||
Product Name | 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide | ||||||||||||||
Molecular Formula | C20H29N3O3S | ||||||||||||||
Molecular Weight | 391.5 g/mol | ||||||||||||||
IUPAC Name | 4-amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide | ||||||||||||||
Standard InChI | InChI=1S/C20H29N3O3S/c1-15(2)13-23(27(25,26)18-10-8-17(21)9-11-18)14-20(24)19(22)12-16-6-4-3-5-7-16/h3-11,15,19-20,24H,12-14,21-22H2,1-2H3/t19-,20+/m0/s1 | ||||||||||||||
Standard InChIKey | NUMJNKDUHFCFJO-VQTJNVASSA-N | ||||||||||||||
Isomeric SMILES | CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N | ||||||||||||||
SMILES | CC(C)CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N | ||||||||||||||
Canonical SMILES | CC(C)CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N | ||||||||||||||
Appearance | Off-White Solid | ||||||||||||||
Melting Point | 136-139°C | ||||||||||||||
Purity | > 95% | ||||||||||||||
Quantity | Milligrams-Grams | ||||||||||||||
Synonyms | 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide; 4-Amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide | ||||||||||||||
PubChem Compound | 9888792 | ||||||||||||||
Last Modified | Aug 15 2023 |
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